

A Technical Guide to Nα-Boc-D-lysine (Boc-D-Lys-OH)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N α -tert-butoxycarbonyl-D-lysine (**Boc-D-Lys-OH**), a crucial building block in peptide synthesis and various applications within drug development and biomedical research.

Core Molecular Data

Boc-D-Lys-OH is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is vital for the controlled, stepwise synthesis of peptides.

Chemical Structure and Properties

The fundamental chemical and physical properties of **Boc-D-Lys-OH** are summarized in the table below, providing a quick reference for researchers.



Property	Value	Source
Molecular Formula	C11H22N2O4	[1][2]
Molecular Weight	246.30 g/mol	[1][2]
CAS Number	106719-44-2	_
Appearance	White to off-white powder or crystals	
Melting Point	205-210 °C	_
Solubility	Soluble in water (50 mg/mL)	
Optical Activity	[α]22/D -24°, c = 0.5% in methanol	
IUPAC Name	(2R)-2-[(tert- butoxycarbonyl)amino]-6- aminohexanoic acid	-
Synonyms	Nα-(tert-Butoxycarbonyl)-D- lysine, Nα-Boc-D-lysine	

Applications in Research and Drug Development

Boc-D-Lys-OH is a fundamental reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. Its primary role is to introduce a D-lysine residue into a growing peptide chain. The Boc protecting group prevents unwanted reactions at the α -amino group, allowing for sequential addition of other amino acids. This controlled synthesis is critical in the development of peptide-based therapeutics, where the specific sequence and stereochemistry of amino acids determine biological activity.

The D-configuration of the lysine offers resistance to enzymatic degradation compared to the natural L-form, which can enhance the in vivo stability and half-life of peptide drugs.

Experimental Protocols



General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for the incorporation of **Boc-D-Lys-OH** into a peptide chain using manual SPPS. Automated synthesizers follow a similar, albeit more controlled, series of steps.

Materials:

- Appropriate solid support resin (e.g., Merrifield resin)
- Boc-D-Lys-OH
- Coupling agents (e.g., DCC, HBTU)
- Activator (e.g., HOBt)
- Base (e.g., DIPEA)
- Deprotection agent (e.g., Trifluoroacetic acid TFA)
- Solvents (e.g., Dichloromethane DCM, Dimethylformamide DMF)
- Washing solvents (e.g., DCM, Methanol)

Methodology:

- Resin Swelling: The resin is swollen in an appropriate solvent, typically DMF or DCM, to allow for efficient diffusion of reagents.
- Deprotection: The Boc protecting group of the amino acid attached to the resin is removed using a solution of TFA in DCM. This exposes a free amino group for the next coupling step.
- Washing: The resin is thoroughly washed to remove residual TFA and byproducts.
- Coupling: Boc-D-Lys-OH is pre-activated with a coupling agent and an activator in a suitable solvent. This activated amino acid solution is then added to the resin. A base, such as



DIPEA, is often added to neutralize the protonated amino group on the resin and facilitate the coupling reaction.

- Washing: The resin is washed to remove unreacted reagents and byproducts.
- Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.
- Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the
 resin support, and all side-chain protecting groups are removed simultaneously using a
 strong acid, such as hydrofluoric acid (HF) or a "cleavage cocktail" containing TFA.
- Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis for the addition of one amino acid.



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References

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